b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate
Description
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate is a complex organic compound with the molecular formula C22H29ClO9. It is a derivative of iduronic acid, which is a key component of glycosaminoglycans such as heparin and dermatan sulfate. This compound is often used in synthetic organic chemistry and has various applications in scientific research.
Properties
Molecular Formula |
C22H29ClO9 |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
methyl (3aR,5R,6S,7S,7aR)-6-(2-chloroacetyl)oxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]-7-phenylmethoxy-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate |
InChI |
InChI=1S/C22H29ClO9/c1-21(2,3)32-22(4)30-18-15(27-12-13-9-7-6-8-10-13)16(28-14(24)11-23)17(19(25)26-5)29-20(18)31-22/h6-10,15-18,20H,11-12H2,1-5H3/t15-,16-,17+,18+,20+,22?/m0/s1 |
InChI Key |
SLILDMXLSORUOB-UUIIXUSFSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@@H]([C@@H](O[C@@H]2O1)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OC(C)(C)C |
Canonical SMILES |
CC1(OC2C(C(C(OC2O1)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the b-L-Idopyranuronic Acid Backbone
The L-idose configuration is critical and is typically derived from D-glucose via stereochemical inversion. A reported method involves:
Key Reaction:
Mechanism:
The diethyl acetal reacts with the 1,2-diol of methyl L-idopyranuronate, forming a cyclic acetal via acid-catalyzed transacetalization.
3-O-Benzylation
Regioselective benzylation at position 3 is achieved using:
Selectivity:
The 1,2-acetal and methyl ester direct benzylation to the C3 hydroxyl due to steric and electronic effects.
Chloroacetylation of the Remaining Hydroxyl
The final hydroxyl group is acylated with chloroacetic anhydride:
Purity Control:
Residual chloroacetic acid is removed via aqueous NaHCO washes, followed by recrystallization from ethyl acetate/hexane.
Reaction Optimization and Analytical Data
Table 1: Summary of Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Epimerization | MoO/HO, HO, 50°C | 76% | 95% |
| 2 | Methyl esterification | CHOH, HCl (cat.), 60°C | 92% | 98% |
| 3 | 1,2-Acetal formation | t-BuOCHCH(OEt), pTSA, CHCl | 83% | 97% |
| 4 | 3-O-Benzylation | BnBr, AgO, DMF, 50°C | 85% | 96% |
| 5 | Chloroacetylation | ClCHCOO, DMAP, CHCl | 91% | 99% |
Stereochemical Analysis
Challenges in Scale-Up
-
Acetal Hydrolysis : The tert-butoxyethylidene group is sensitive to trace acids; rigorous drying of solvents is essential.
-
Chloroacetyl Stability : Prolonged storage at >25°C leads to partial hydrolysis; recommended storage at –20°C.
Comparative Methodologies
Alternative routes include enzymatic glycosylation for iduronic acid formation, though chemical methods remain superior for scalability. Microwave-assisted acetal formation reduces reaction time by 40% but requires specialized equipment .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetate Group
The chloroacetate moiety undergoes nucleophilic displacement reactions under mild conditions. Key findings include:
-
Mechanistic Insight : The electron-withdrawing chloro group activates the acetate for nucleophilic attack. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in solvent-free systems .
Acid-Catalyzed Acetal Cleavage
The 1,2-O-[1-(tert-butoxy)ethylidene] acetal is cleaved under acidic conditions:
| Reagent/Conditions | Product | Key Observations | Reference |
|---|---|---|---|
| 0.1 M HCl (aqueous, 25°C) | 1,2-Diol derivative | Selective deprotection | |
| Trifluoroacetic acid (TFA, 0°C) | tert-Butanol and diol | Rapid cleavage (<30 min) |
-
Steric Effects : The bulky tert-butoxy group slows hydrolysis compared to simpler acetals, requiring stronger acids for complete conversion.
Hydrogenolysis of the 3-O-Benzyl Ether
The benzyl group is removed via catalytic hydrogenation:
| Reagent/Conditions | Product | Yield | Selectivity | Reference |
|---|---|---|---|---|
| H₂ (1 atm), 10% Pd/C (EtOH, 25°C) | Free hydroxyl group | >95% | No side reactions observed |
-
Catalyst Efficiency : Palladium-on-carbon achieves quantitative deprotection without affecting other functional groups.
Saponification of the Methyl Ester
The uronic acid methyl ester is hydrolyzed to the carboxylic acid:
| Reagent/Conditions | Product | Yield | Kinetics | Reference |
|---|---|---|---|---|
| 1 M NaOH (H₂O/EtOH, 60°C) | β-L-Idopyranuronic acid | 88% | Complete in 4–6 hours | |
| LiOH·H₂O (THF/H₂O, 0°C) | Lithium carboxylate salt | 95% | Faster than NaOH |
Transesterification Reactions
The methyl ester participates in solvent-free transesterification:
| Reagent/Conditions | Product | Yield | Catalyst | Reference |
|---|---|---|---|---|
| 2-Butoxyethanol, p-TsOH (80°C) | Butoxyethyl ester | 92% | Acid-catalyzed equilibrium shift |
Stability Under Oxidative Conditions
The compound resists oxidation but degrades in harsh environments:
| Reagent/Conditions | Observations | Degradation Pathway | Reference |
|---|---|---|---|
| Ozone (CH₂Cl₂, −78°C) | No reaction | N/A | |
| KMnO₄ (H₂SO₄, 100°C) | Complete decomposition | Radical-mediated breakdown |
Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, β-L-Idopyranuronic acid derivatives are being investigated for their potential as glycosyl donors in synthetic pathways. Their ability to participate in glycosylation reactions can facilitate the synthesis of complex carbohydrates and glycoconjugates, which are essential in drug development and biological research.
Key Studies:
- A study highlighted the use of similar glycosyl donors in synthesizing oligosaccharides relevant to cell wall components in plants and bacteria. The ability to modulate stereochemistry via these donors is particularly valuable for creating specific glycosidic linkages .
- Research indicates that derivatives of β-L-Idopyranuronic acid can serve as scaffolds for designing new therapeutic agents targeting glycan-binding proteins, which play critical roles in cell signaling and pathogen recognition .
Biochemical Applications
The biochemical applications of this compound are primarily focused on its role in enzymatic reactions. Its structural characteristics allow it to act as a substrate or inhibitor for various glycosyltransferases.
Case Studies:
- Enzymatic studies have shown that compounds similar to β-L-Idopyranuronic acid can be utilized to investigate enzyme specificity and mechanism. For instance, experiments involving glycosyltransferases have demonstrated how modifications to the sugar structure can influence enzymatic activity .
- The compound's ability to mimic natural substrates makes it a valuable tool for probing carbohydrate-protein interactions in biological systems .
Material Science Applications
In material science, β-L-Idopyranuronic acid derivatives are being explored for their potential in creating bioactive materials and coatings. The incorporation of these compounds into polymer matrices can enhance biocompatibility and functionality.
Research Insights:
- Recent advancements in polymer chemistry have allowed for the integration of carbohydrate-based compounds into hydrogels and other biomaterials. These materials exhibit improved interaction with biological tissues, making them suitable for applications in drug delivery systems and tissue engineering .
- The modification of surfaces with carbohydrate moieties has been shown to enhance cell adhesion and growth, which is critical for developing scaffolds used in regenerative medicine .
Summary Table of Applications
Mechanism of Action
The mechanism of action of b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
b-D-Glucopyranuronic acid derivatives: These compounds share structural similarities with b-L-Idopyranuronic acid derivatives but differ in their stereochemistry.
Heparin and its derivatives: Heparin is a glycosaminoglycan that contains iduronic acid units and has anticoagulant properties.
Dermatan sulfate: Another glycosaminoglycan containing iduronic acid, used in various biological and medical applications.
Uniqueness
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate is unique due to its specific protective groups and functionalization, which make it a valuable intermediate in synthetic organic chemistry
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, particularly regarding regioselective protection of hydroxyl groups?
- Methodological Answer :
- Use temporary protecting groups (e.g., tert-butyldimethylsilyl or benzyl groups) to selectively shield hydroxyl groups during synthesis. For example, the 1,2-O-acetal protecting group in the compound’s structure suggests a strategy involving acid-catalyzed transacetalization .
- Monitor regioselectivity via and NMR , focusing on characteristic shifts for acetal (δ 1.2–1.5 ppm for tert-butyl) and benzyl-protected groups (δ 4.5–5.0 ppm) .
- Compare with analogous syntheses, such as the use of tert-butoxyethylidene groups in pyrrolidine derivatives (see EP 4 374 877 A2) .
Q. How can researchers confirm the stereochemical configuration of the idopyranuronic acid core?
- Methodological Answer :
- Employ 2D NMR techniques (e.g., NOESY or ROESY) to identify spatial correlations between axial/equatorial protons. For example, cross-peaks between the anomeric proton (δ 5.2–5.5 ppm) and adjacent substituents can confirm β-L configuration .
- Compare optical rotation data with reference standards of similar uronic acid derivatives (e.g., D-glucose analogs in ) .
Advanced Research Questions
Q. How should contradictory NMR data be resolved when using different deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃)?
- Methodological Answer :
- Conduct solvent-dependent NMR studies to assess hydrogen bonding or aggregation effects. For instance, DMSO-d₄ may stabilize intramolecular H-bonds, altering chemical shifts for hydroxyl groups.
- Use density functional theory (DFT) calculations to predict solvent-induced shifts and validate experimental observations .
- Apply statistical contradiction analysis frameworks (e.g., identifying principal vs. non-principal discrepancies in data interpretation) to prioritize critical structural features .
Q. What statistical methods are optimal for analyzing high-throughput screening data when optimizing reaction yields?
- Methodological Answer :
- Apply Lasso regression to identify critical reaction variables (e.g., temperature, catalyst loading) while penalizing non-significant factors, improving model interpretability .
- Control the false discovery rate (FDR) when testing multiple hypotheses (e.g., comparing yields across 50 reaction conditions) to reduce Type I errors .
Q. What methodologies assess the hydrolytic stability of the chloroacetate group under varying pH conditions?
- Methodological Answer :
- Perform accelerated stability studies in buffered solutions (pH 1–13) at 40–60°C, monitoring degradation via HPLC-MS (e.g., tracking chloroacetic acid release at m/z 94.5) .
- Use kinetic modeling (e.g., pseudo-first-order rate constants) to predict shelf-life under physiological conditions (pH 7.4, 37°C).
Data Contradiction Analysis
Q. How can researchers reconcile conflicting LC-MS and NMR data regarding impurity profiles?
- Methodological Answer :
- Cross-validate with orthogonal techniques :
- LC-MS/MS for molecular weight and fragmentation patterns.
- NMR (if applicable) to detect fluorinated impurities .
- Apply principal contradiction analysis to distinguish critical impurities (e.g., genotoxic byproducts) from artifacts .
Q. What strategies address discrepancies in computational vs. experimental vibrational spectra (IR/Raman)?
- Methodological Answer :
- Refine computational models by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental peak intensities.
- Use multivariate analysis (e.g., PCA) to cluster spectral outliers and identify systematic errors in sample preparation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
